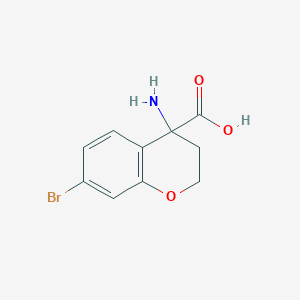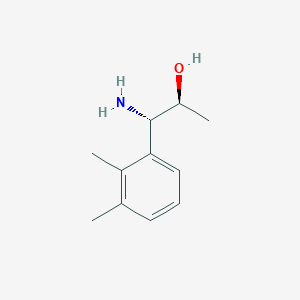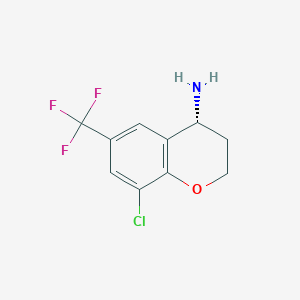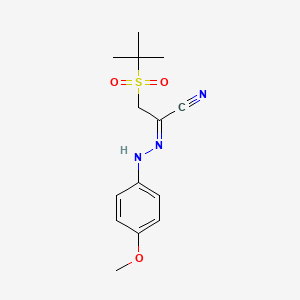
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a synthetic organic compound that belongs to the class of hydrazonoyl cyanides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpropane-2-sulfonylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features could allow it to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride
Uniqueness
The uniqueness of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide lies in its specific structural features, such as the presence of the methoxy group and the sulfonylhydrazone moiety
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
(1Z)-2-tert-butylsulfonyl-N-(4-methoxyanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
InChI Key |
LAFINUDBACUXFL-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
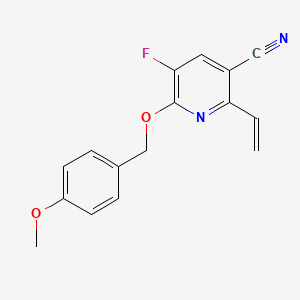
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)

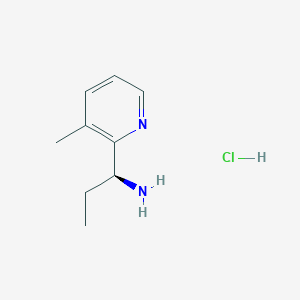
![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)

